molecular formula C11H15NO2 B2772835 N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide CAS No. 2411241-02-4

N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide

Katalognummer: B2772835
CAS-Nummer: 2411241-02-4
Molekulargewicht: 193.246
InChI-Schlüssel: FEJYGZCBCUMWNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide, also known as OBP-801, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. OBP-801 is a small molecule inhibitor that targets the protein-protein interaction between the E3 ubiquitin ligase, MDM2, and the tumor suppressor protein, p53. This interaction is critical in regulating the levels of p53 in the cell, which plays a crucial role in cell cycle regulation, DNA repair, and apoptosis.

Wirkmechanismus

N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide binds to the hydrophobic pocket of MDM2, which is critical for the interaction with p53. This binding disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth. This compound has been shown to have high selectivity for MDM2 over other proteins, indicating its specificity for the MDM2-p53 pathway.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells through the activation of p53. In addition, this compound has been shown to inhibit tumor growth in animal models of breast, lung, and colon cancer. This compound has also been shown to enhance the activity of other chemotherapeutic agents, indicating its potential as a combination therapy. This compound has not shown any significant toxicity in preclinical studies, indicating its potential as a safe and effective cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide has several advantages for lab experiments, including its high potency and selectivity for MDM2. This compound is also available in both racemic and enantiopure forms, allowing for the evaluation of its stereochemistry in biological systems. However, this compound has limitations in terms of its solubility and stability, which can affect its bioavailability and pharmacokinetics.

Zukünftige Richtungen

For research include the evaluation of N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide in combination with other chemotherapeutic agents, the identification of biomarkers for patient selection, and the development of more potent and selective inhibitors of the MDM2-p53 pathway. Furthermore, this compound has potential applications in other fields, such as neurodegenerative diseases and viral infections, which warrant further investigation.

Synthesemethoden

N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide can be synthesized through a multistep process involving the coupling of various reagents. The first step involves the synthesis of the oxolan-3-ylbut-3-yn-2-ol intermediate, which is then coupled with the prop-2-enamide moiety. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. This compound has been synthesized in both racemic and enantiopure forms, with the latter showing higher potency in inhibiting the MDM2-p53 interaction.

Wissenschaftliche Forschungsanwendungen

N-[1-(Oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide has been extensively studied for its potential applications in cancer therapy. The inhibition of MDM2-p53 interaction leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. Preclinical studies have shown that this compound exhibits potent antitumor activity in various cancer cell lines, including breast, lung, and colon cancer. Furthermore, this compound has been shown to enhance the activity of other chemotherapeutic agents, such as cisplatin and doxorubicin. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in cancer patients.

Eigenschaften

IUPAC Name

N-[1-(oxolan-3-yl)but-3-yn-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-10(12-11(13)4-2)7-9-5-6-14-8-9/h1,4,9-10H,2,5-8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEJYGZCBCUMWNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CC1CCOC1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.